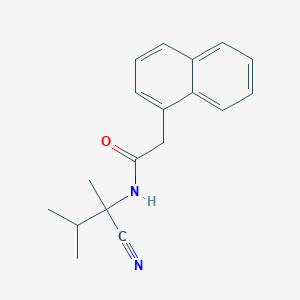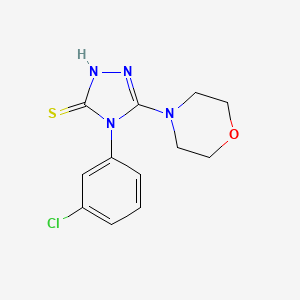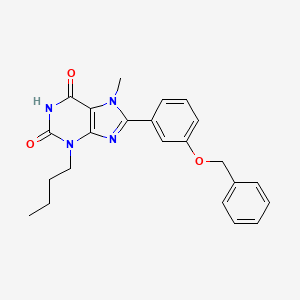![molecular formula C20H19N3O3 B7534937 N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide](/img/structure/B7534937.png)
N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide, also known as MPQC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPQC belongs to the class of quinoline-based compounds and has been found to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide has been found to have potential applications in various scientific research areas such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound has been reported to exhibit anti-proliferative effects on cancer cells by inducing apoptosis and inhibiting cell cycle progression. Additionally, this compound has been found to inhibit the growth of cancer cells by inhibiting angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells.
In neurodegenerative diseases, this compound has been found to have neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. This compound has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide is not fully understood. However, it has been reported to interact with various targets such as tubulin, histone deacetylases, and protein kinase C. This compound has been found to inhibit tubulin polymerization, which is involved in the formation of microtubules that are essential for cell division and migration. Additionally, this compound has been reported to inhibit histone deacetylases, which are enzymes that regulate gene expression by removing acetyl groups from histones. This compound has also been found to inhibit protein kinase C, which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In cancer cells, this compound has been reported to induce apoptosis by activating caspase-3 and caspase-9, which are enzymes that play a key role in the apoptotic pathway. Additionally, this compound has been found to inhibit the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, which are involved in the regulation of cell death.
In neurodegenerative diseases, this compound has been reported to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Advantages and Limitations for Lab Experiments
N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide has several advantages for use in lab experiments. It has been reported to exhibit high purity and high yield, which makes it suitable for use in various assays. Additionally, this compound has been found to be stable under various conditions, which makes it suitable for long-term storage. However, one limitation of this compound is that it is relatively expensive compared to other compounds, which may limit its widespread use in scientific research.
Future Directions
There are several future directions for research on N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide. One area of research is the development of more potent and selective analogs of this compound that can be used for targeted therapy in cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its targets in various cellular processes. Finally, the use of this compound in combination with other compounds or therapies should be explored to enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide involves the reaction of 2-chloroquinoline with 3-(2-methoxypropanoylamino)aniline in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure this compound. This method has been reported to yield high purity and high yield of this compound.
Properties
IUPAC Name |
N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13(26-2)19(24)21-15-7-5-8-16(12-15)22-20(25)18-11-10-14-6-3-4-9-17(14)23-18/h3-13H,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEQPVWXCMIWNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)NC(=O)C2=NC3=CC=CC=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(2,5-Dimethylpyrrolidin-1-yl)piperidin-1-yl]-(1-ethylbenzotriazol-5-yl)methanone](/img/structure/B7534854.png)
![2-(dimethylamino)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-5-nitrobenzamide](/img/structure/B7534860.png)
![N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7534863.png)
![[2-[(3,5-Dichloro-4-methylpyridin-2-yl)amino]-2-oxoethyl] 2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7534884.png)
![1-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B7534886.png)

![(3-Fluoro-4-methylphenyl)-[4-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]piperazin-1-yl]methanone](/img/structure/B7534903.png)


![N-[(4-methoxyphenyl)methyl]-5-thia-1,7-diazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,9,11-pentaene-4-carboxamide](/img/structure/B7534916.png)
![N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7534917.png)
![(1-Benzylpyrrolidin-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7534919.png)
![1-methyl-N-[4-(2-morpholin-4-ylethylcarbamoyl)phenyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7534922.png)
![2-(1,10b-dihydropyrazolo[1,5-c]quinazolin-5-ylsulfanyl)-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B7534928.png)
